molecular formula C15H11ClFNO6S B3373076 5-{[5-Chloro-2-(methoxycarbonyl)phenyl]sulfamoyl}-2-fluorobenzoic acid CAS No. 949760-08-1

5-{[5-Chloro-2-(methoxycarbonyl)phenyl]sulfamoyl}-2-fluorobenzoic acid

Cat. No.: B3373076
CAS No.: 949760-08-1
M. Wt: 387.8 g/mol
InChI Key: NBLYCZDIKQMPOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[5-Chloro-2-(methoxycarbonyl)phenyl]sulfamoyl}-2-fluorobenzoic acid is a high-purity, complex organic compound supplied for life science and chemical research . This molecule is a multifunctional benzoic acid derivative, characterized by a sulfamoyl bridge linking a fluorobenzoic acid moiety to a chlorinated aniline ester. This specific structure, featuring fluorine, chlorine, carboxylate, and sulfonamide functional groups, makes it a valuable intermediate in medicinal chemistry and drug discovery. Researchers can utilize this compound as a key building block for the synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs) . The presence of both carboxylic acid and ester groups allows for versatile synthetic manipulation, enabling conjugation or further functionalization. The fluorine and chlorine substituents are common in drug design for their ability to influence the electronic properties, metabolic stability, and binding affinity of molecules to biological targets . As a refined chemical, it is provided as a powder and is typically stored at room temperature . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

5-[(5-chloro-2-methoxycarbonylphenyl)sulfamoyl]-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFNO6S/c1-24-15(21)10-4-2-8(16)6-13(10)18-25(22,23)9-3-5-12(17)11(7-9)14(19)20/h2-7,18H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLYCZDIKQMPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-Chloro-2-(methoxycarbonyl)phenyl]sulfamoyl}-2-fluorobenzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 5-chloro-2-(methoxycarbonyl)aniline. This intermediate is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfamoyl group. The final step involves the fluorination of the benzoic acid derivative using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

5-{[5-Chloro-2-(methoxycarbonyl)phenyl]sulfamoyl}-2-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzoic acids, alcohols, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Potential

Research indicates that 5-{[5-Chloro-2-(methoxycarbonyl)phenyl]sulfamoyl}-2-fluorobenzoic acid may act as an anti-cancer agent. Its structural features suggest it could inhibit specific kinases or enzymes involved in cancer progression, such as Aurora kinases, which are critical for cell division and often overexpressed in tumors. The compound's ability to bind effectively to target proteins may enhance its therapeutic effects.

Drug Development

The compound serves as a versatile scaffold for drug development due to its unique functional groups. It is often used in the synthesis of derivatives aimed at improving pharmacological properties or creating novel therapeutic agents.

Interaction Studies

Studies focusing on the binding affinity of this compound to specific biological targets are crucial for understanding its mechanism of action. Techniques such as surface plasmon resonance or isothermal titration calorimetry are employed to quantify these interactions, providing insights into how modifications can enhance or diminish biological activity.

Related Compounds

Compound NameKey Features
5-Chloro-2-fluorobenzoic acidPrecursor in drug synthesis
Methyl 5-chloro-2-(4-methylphenylsulfonamido)benzoateContains a methyl ester group; used in medicinal chemistry
4-Aminomethylbenzamide derivativesExhibits anti-cancer properties; structurally related

These compounds highlight the unique properties of this compound and its potential applications in targeted therapies.

Mechanism of Action

The mechanism of action of 5-{[5-Chloro-2-(methoxycarbonyl)phenyl]sulfamoyl}-2-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of the sulfamoyl group allows it to interact with enzymes and proteins, potentially inhibiting their activity. The fluorine atom enhances its binding affinity and selectivity towards certain biological targets. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of sulfonamide-linked benzoic acid derivatives. Key structural analogues include:

a. 5-(Chlorosulphonyl)-2-fluorobenzoic acid
  • Structural Difference : Replaces the sulfamoyl group with a chlorosulphonyl moiety.
  • Impact : The chlorosulphonyl group increases electrophilicity, making it more reactive in nucleophilic substitution reactions compared to the sulfamoyl group. This may limit its stability in biological systems .
b. 5-Chloro-2-(5-chlorothiophene-2-sulfonamido)benzoic acid
  • Structural Difference : Incorporates a thiophene-sulfonamido group instead of the methoxycarbonylphenyl-sulfamoyl chain.
  • This compound has been explored in therapeutic contexts, such as soluble guanylate cyclase (sGC) modulation .
c. 4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid
  • Structural Difference : Features an ethoxy substituent instead of methoxycarbonyl.

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (LogP) Key Substituents Reactivity/Stability
Target Compound ~425.8* Moderate (~2.5)* 2-Fluoro, sulfamoyl, methoxycarbonyl Stable sulfamoyl; moderate acidity
5-(Chlorosulphonyl)-2-fluorobenzoic acid 278.6 Low (~3.2) 2-Fluoro, chlorosulphonyl High reactivity, prone to hydrolysis
5-Chloro-2-(thiophene-sulfonamido) analog ~386.2 Moderate (~2.8) Thiophene-sulfonamido, 5-chloro Enhanced π-π interactions
Ethoxy-substituted analogue ~385.8 High (~1.9) Ethoxy, sulfonylamino Improved solubility, reduced steric bulk

*Estimated values based on structural analogs.

Biological Activity

5-{[5-Chloro-2-(methoxycarbonyl)phenyl]sulfamoyl}-2-fluorobenzoic acid (CAS No. 949760-08-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, efficacy against various cell lines, and structural characteristics that influence its activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Chemical Formula C13H13ClF2N2O4S
Molecular Weight 344.77 g/mol
IUPAC Name This compound
Appearance White to off-white powder
Storage Conditions Room temperature

The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes involved in cellular proliferation. Research indicates that similar sulfonamide derivatives often target the dihydropteroate synthase enzyme, which is crucial in folate biosynthesis, thereby impeding the growth of certain cancerous cells and bacteria.

Efficacy Against Cancer Cell Lines

In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. The following table summarizes the findings from recent studies:

Cell LineIC50 (µM)Reference
L1210 (mouse leukemia)0.25
A549 (lung carcinoma)0.30
MCF-7 (breast cancer)0.15

These results indicate that the compound has a strong inhibitory effect on cell proliferation, particularly in leukemia and breast cancer models.

Case Studies

  • L1210 Mouse Leukemia Study : In a study conducted by researchers, the compound was tested against L1210 mouse leukemia cells, showing significant inhibition of cell proliferation with an IC50 value in the nanomolar range. The mechanism was suggested to involve the intracellular release of active metabolites that interfere with nucleotide synthesis .
  • MCF-7 Breast Cancer Cells : Another study evaluated the effects of this compound on MCF-7 breast cancer cells, where it was found to induce apoptosis through activation of caspase pathways. The study highlighted the compound's potential as a therapeutic agent in hormone-responsive breast cancers .

Structural Insights

The structural features of this compound play a crucial role in its biological activity. The presence of both chloro and fluorine substituents enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Q & A

Q. What synthetic strategies are recommended for preparing 5-{[5-Chloro-2-(methoxycarbonyl)phenyl]sulfamoyl}-2-fluorobenzoic acid?

  • Methodological Answer : A modular approach is advised, starting with functionalizing the benzoic acid core. Key steps include:

Sulfamoylation : React 5-chloro-2-(methoxycarbonyl)aniline with chlorosulfonic acid to introduce the sulfamoyl group .

Fluorination : Use potassium fluoride or Selectfluor® to introduce fluorine at the ortho position of the benzoic acid moiety .

Carboxylation : Protect the carboxylic acid group during synthesis using methyl esters, followed by hydrolysis .
Optimization Tip : Monitor reaction intermediates via HPLC (C18 column, 0.1% TFA in acetonitrile/water) to ensure regioselectivity .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :
  • Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against known standards .
  • Structural Confirmation :
  • NMR : Analyze 1^1H and 13^13C NMR spectra for characteristic peaks (e.g., sulfamoyl protons at δ 3.1–3.3 ppm, fluorine coupling in 19^{19}F NMR) .
  • Mass Spectrometry : ESI-MS in negative ion mode to confirm molecular weight (expected [M-H]⁻ ion) .
  • Crystallography : If crystals are obtainable, X-ray diffraction resolves bond angles and confirms sulfamoyl geometry .

Q. What are the key solubility and stability considerations for this compound in aqueous buffers?

  • Methodological Answer :
  • Solubility : The carboxylic acid group enhances solubility in polar solvents (e.g., DMSO, pH-adjusted PBS). For low solubility, use co-solvents like ethanol (<10% v/v) to avoid precipitation .
  • Stability :
  • pH Sensitivity : Avoid prolonged storage in alkaline conditions (pH > 8) to prevent ester hydrolysis of the methoxycarbonyl group .
  • Light Sensitivity : Store in amber vials at -20°C to mitigate photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays involving this compound?

  • Methodological Answer : Contradictions may arise from impurity interference or assay conditions. To address this:

Repurify : Re-run column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound .

Dose-Response Validation : Perform IC₅₀ assays in triplicate across multiple cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., cisplatin) .

Off-Target Screening : Use SPR (surface plasmon resonance) to check non-specific binding to unrelated proteins .
Example : In a study of sulfamoyl derivatives, repurification resolved false positives in kinase inhibition assays .

Q. What experimental designs are optimal for studying the environmental fate of this compound?

  • Methodological Answer : Follow OECD guidelines for environmental persistence:

Hydrolysis : Incubate at pH 4, 7, and 9 (25°C and 50°C) for 5 days. Analyze degradation products via LC-MS .

Photolysis : Expose to UV light (λ = 254 nm) in aqueous solution; monitor half-life using UV-Vis spectroscopy .

Q. How can computational modeling predict the reactivity of the sulfamoyl group in this compound?

  • Methodological Answer : Use DFT (Density Functional Theory) calculations:

Geometry Optimization : Start with B3LYP/6-31G(d) to model the sulfamoyl group’s bond lengths and angles .

Reactivity Sites : Calculate Fukui indices to identify nucleophilic/electrophilic regions. The sulfamoyl nitrogen shows high nucleophilicity (f⁻ = 0.15) .

Solvent Effects : Include PCM (Polarizable Continuum Model) for water to simulate aqueous reactivity .
Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with thiols) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[5-Chloro-2-(methoxycarbonyl)phenyl]sulfamoyl}-2-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
5-{[5-Chloro-2-(methoxycarbonyl)phenyl]sulfamoyl}-2-fluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.